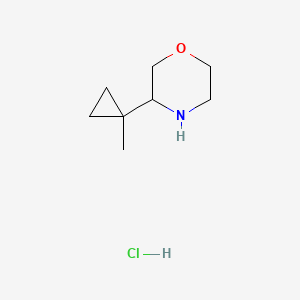
3-(4-amino-1-methyl-1H-pyrazol-5-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-amino-1-methyl-1H-pyrazol-5-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3O2 and a molecular weight of 242.1. It is related to the family of 5-aminopyrazole derivatives, which are bioactive agents . These compounds find a wide range of applications in the pharmaceutical and agrochemical industries .
Scientific Research Applications
Functional Modification of Polymers for Medical Applications
Research by Aly et al. (2015) involved the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, to create polymers with enhanced thermal stability and promising biological activities. These modifications aim to expand the medical applications of these polymers, potentially in drug delivery systems or as scaffolds in tissue engineering (Aly, Aly, & El-Mohdy, 2015).
Development of Antimicrobial Agents
The synthesis of pyrazole derivatives as antimicrobial agents was explored by Ram et al. (1989), who investigated the antimicrobial potential of various synthesized compounds. Although their specific focus was not on the exact compound , their research contributes to the broader understanding of how pyrazole derivatives can be tailored for enhanced biological activity (Ram, Mishra, & Kushwaha, 1989).
Corrosion Inhibitors for Steel
The study by Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating the potential of these compounds to significantly reduce corrosion rates. This research indicates the applicability of pyrazole derivatives in industrial settings to protect metals against corrosion (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Synthesis and Characterization of Heterocyclic Compounds
Further studies have focused on the synthesis and characterization of various heterocyclic compounds incorporating pyrazole units for potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. For instance, the work by Brahmachari & Banerjee (2014) on the eco-friendly synthesis of densely functionalized pyrans and pyran-annulated heterocyclic scaffolds showcases the versatility of pyrazole-based compounds in facilitating a range of chemical transformations (Brahmachari & Banerjee, 2014).
Properties
IUPAC Name |
3-(4-amino-2-methylpyrazol-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-6(2-3-7(11)12)5(8)4-9-10;;/h4H,2-3,8H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQHZSBTRBJBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)CCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2705130.png)





![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)



